molecular formula C21H39NS B1389240 N-(2-Thienylmethyl)-1-hexadecanamine CAS No. 855956-94-4

N-(2-Thienylmethyl)-1-hexadecanamine

Cat. No.: B1389240
CAS No.: 855956-94-4
M. Wt: 337.6 g/mol
InChI Key: VURMRPLLFYFVEC-UHFFFAOYSA-N
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Description

N-(2-Thienylmethyl)-1-hexadecanamine is an organic compound that features a thienylmethyl group attached to a hexadecanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Thienylmethyl)-1-hexadecanamine typically involves the reaction of 2-thienylmethyl chloride with 1-hexadecanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Thienylmethyl)-1-hexadecanamine can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

N-(2-Thienylmethyl)-1-hexadecanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Thienylmethyl)-1-hexadecanamine involves its interaction with specific molecular targets. The thienylmethyl group can interact with various enzymes and receptors, potentially modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Thienylmethyl)-2,5-Thiophenedisulfonamide
  • N-(2-Furylmethyl)-N’-(5-nitro-3-thienyl)thiourea
  • N-(2-Thienylmethyl)-2,5-Thiophenedisulfonamide

Uniqueness

N-(2-Thienylmethyl)-1-hexadecanamine is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)hexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-20-21-17-16-19-23-21/h16-17,19,22H,2-15,18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURMRPLLFYFVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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